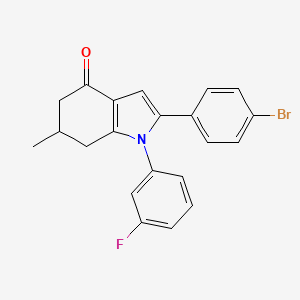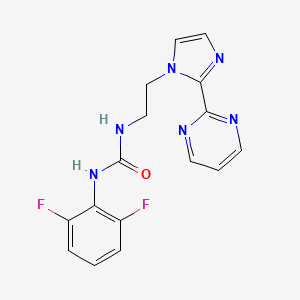![molecular formula C17H23N3O B2972703 N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide CAS No. 1311842-47-3](/img/structure/B2972703.png)
N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide is a useful research compound. Its molecular formula is C17H23N3O and its molecular weight is 285.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the utility of N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide derivatives in the synthesis of various heterocyclic frameworks. For example, Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for antimicrobial applications, through a series of cycloaddition reactions and functional group transformations, highlighting the compound's versatility in accessing biologically active molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmaceutical Intermediate Synthesis
In the realm of pharmaceutical chemistry, the compound has been identified as a key precursor for the synthesis of important pharmaceutical intermediates. Studies like the one conducted by Jia-jun (2012) have reported on methodologies for synthesizing trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceuticals, starting from related acetamide compounds, showcasing the compound's role in the development of therapeutically relevant molecules (Jia-jun, 2012).
Exploration of New Synthetic Methods
The compound and its derivatives have also been employed as substrates in the exploration of new synthetic methods for chemical transformations. For instance, the work by Gouda (2014) reviews the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a versatile building block for the synthesis of polyfunctionalized heterocyclic compounds, highlighting the compound's utility in facilitating novel chemical syntheses (Gouda, 2014).
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)14-5-7-15(8-6-14)19-11-16(21)20-17(12-18)9-3-4-10-17/h5-8,13,19H,3-4,9-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPGAZLCOMODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)



![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2972629.png)
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)
![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)




